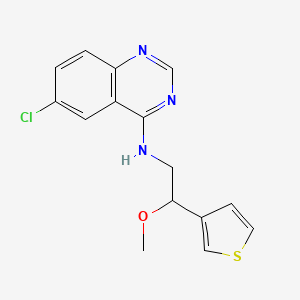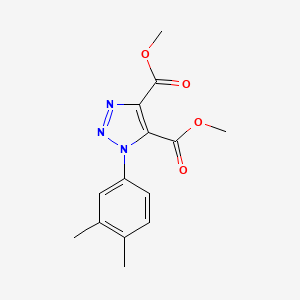
dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one nitrogen atom. This compound also contains a dimethylphenyl group and two dimethyl carboxylate groups attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. The electronic and steric properties of these groups would influence the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. The triazole ring is known to participate in various chemical reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. For example, the presence of the carboxylate groups could enhance the compound’s solubility in polar solvents .科学的研究の応用
Complex Formation and Structural Analysis
Research by Toda et al. (1988) explored the complex formation between tautomers of 1,2,3-triazole and 3(5)-methylpyrazole with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. This study revealed the ability of these compounds to isolate specific tautomers, enhancing our understanding of molecular interactions and stability in chemical systems Toda et al., 1988.
Catalytic Applications
The work of Rasmussen, Boren, and Fokin (2007) demonstrated the efficient catalysis of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes using ruthenium catalysts. This process was optimized under microwave irradiation, offering a cleaner and more efficient route to triazole derivatives, relevant for material science and pharmaceutical applications Rasmussen, Boren, & Fokin, 2007.
Synthesis and Environmental Applications
Karami, Farahi, and Banaki (2015) reported a novel one-pot method for the synthesis of triazolopyrimidinedicarboxylates, employing silica sodium carbonate as a catalyst. This environmentally friendly approach signifies progress in sustainable chemistry, offering a method for the synthesis of complex molecules with potential applications in drug development and agricultural chemicals Karami, Farahi, & Banaki, 2015.
Sensory and Luminescence Applications
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, demonstrating selective sensitivity to benzaldehyde derivatives through luminescence sensing. This indicates potential applications in chemical sensing, environmental monitoring, and the development of luminescent materials Shi et al., 2015.
Biochemical Studies
Yagiz et al. (2021) focused on the synthesis and analysis of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives for xanthine oxidase inhibition, an enzyme involved in metabolic processes. This research is crucial for developing new therapeutic agents against diseases related to oxidative stress Yagiz et al., 2021.
作用機序
将来の方向性
特性
IUPAC Name |
dimethyl 1-(3,4-dimethylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-5-6-10(7-9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZRPLRVOIALGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

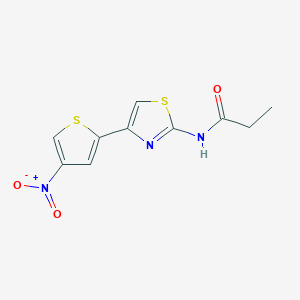

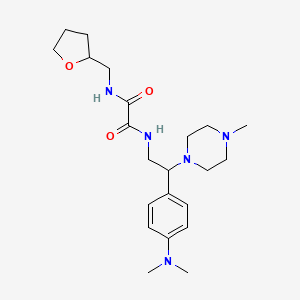
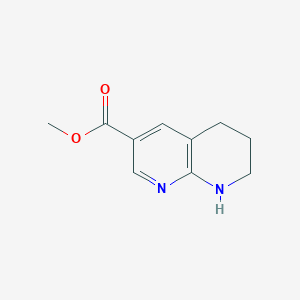
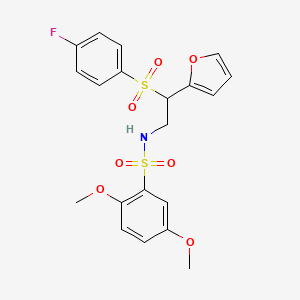
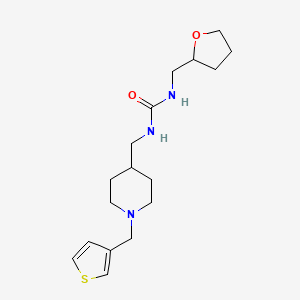
![6-Isopropyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2969175.png)
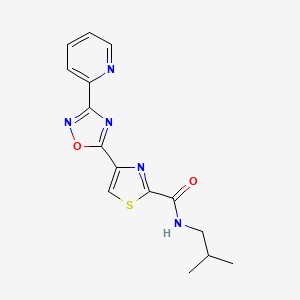
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)

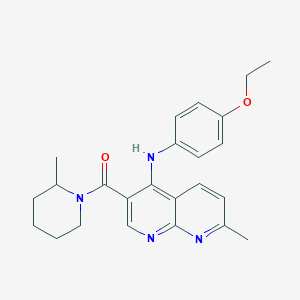

![1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969184.png)
